molecular formula C8H6Cl4O2 B147478 m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- CAS No. 39568-89-3

m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-

Cat. No. B147478
CAS RN: 39568-89-3
M. Wt: 275.9 g/mol
InChI Key: JYLBVCKNJDTYGB-UHFFFAOYSA-N
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Description

“m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro-” is an intermediate for the synthesis of pesticides and metabolites . It can also be used for the preparation of Quinol nitrates .


Synthesis Analysis

The synthesis of “m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro-” involves the chlorination of m-xylene. This process is catalyzed by ferric chloride .


Molecular Structure Analysis

The molecule consists of 6 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 4 Chlorine atoms . It contains a total of 20 bonds; 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 2 primary alcohols .


Chemical Reactions Analysis

The chemical reactions involving “m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro-” are primarily related to its use as an intermediate in the synthesis of pesticides and metabolites . It can also be used for the preparation of Quinol nitrates .


Physical And Chemical Properties Analysis

The molecule has a total of 20 atoms, including 6 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 4 Chlorine atoms . The molecular weight of “m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro-” is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each appears in the formula .

Scientific Research Applications

Advances in Production and Separation of Xylene Isomers

A review by Shi et al. (2021) discusses the global market growth for p-xylene due to the demand in the textile industry and highlights the significance of energy efficiency in the chemical process. The paper summarizes advancements in the production and separation of xylene isomers, focusing on improvements in catalysts, adsorbents, advanced materials, and process intensification. Special attention is given to Simulated Moving Bed technology for separation and the potential of process integration to save energy and costs while maximizing process advantages (Shi, Gonçalves, Ferreira, & Rodrigues, 2021).

Biodegradation of Microplastics

Miri et al. (2021) review biotechnological advances in the biodegradation and bioaccumulation of microplastics, emphasizing the potential of microbial cultures towards their removal. This research is crucial for understanding the environmental impact of persistent organic pollutants, including derivatives and isomers of xylene, and developing effective remediation strategies (Miri, Saini, Davoodi, Pulicharla, Brar, & Magdouli, 2021).

In Situ Bioremediation of Monoaromatic Pollutants in Groundwater

Farhadian et al. (2008) review the application of in situ bioremediation for the removal of monoaromatic compounds (including benzene, toluene, ethylbenzene, and xylenes, known as BTEX) from groundwater. They discuss how both natural attenuation and enhanced bioremediation strategies have been successful in reducing these contaminants to levels safe for potable water, highlighting the simplicity, applicability, and economic advantages of anaerobic bioremediation methods (Farhadian, Vachelard, Duchez, & Larroche, 2008).

properties

IUPAC Name

[2,3,4,6-tetrachloro-5-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/h13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLBVCKNJDTYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192682
Record name m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-

CAS RN

39568-89-3
Record name 2,4,5,6-Tetrachloro-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39568-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039568893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5,6-tetrachloro-m-xylene-α,α'-diol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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